
(Z)-6-Tridecenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-6-Tridecenoic Acid is an unsaturated fatty acid with a double bond located at the sixth carbon from the carboxyl end
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-Tridecenoic Acid typically involves the use of olefin metathesis reactions. One common method is the cross-metathesis of 1-decene with ethylene in the presence of a ruthenium-based catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound can be produced through the hydrolysis of triglycerides followed by selective hydrogenation. This method allows for the efficient production of the compound with minimal by-products.
化学反応の分析
Types of Reactions: (Z)-6-Tridecenoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of tridecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Tridecanoic acid.
Substitution: Esters and amides.
科学的研究の応用
(Z)-6-Tridecenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of (Z)-6-Tridecenoic Acid involves its interaction with cellular membranes and enzymes. The double bond in the fatty acid chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
類似化合物との比較
Oleic Acid: Another unsaturated fatty acid with a double bond at the ninth carbon.
Linoleic Acid: Contains two double bonds at the ninth and twelfth carbons.
Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon.
Uniqueness: (Z)-6-Tridecenoic Acid is unique due to the position of its double bond, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological membranes and enzymes, making it a valuable compound for various applications.
特性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
tridec-6-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h7-8H,2-6,9-12H2,1H3,(H,14,15) |
InChIキー |
JFSULGQQCJJKOU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




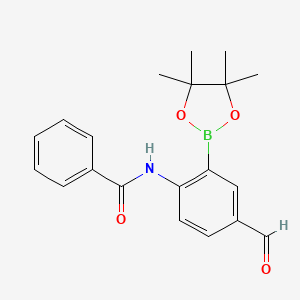


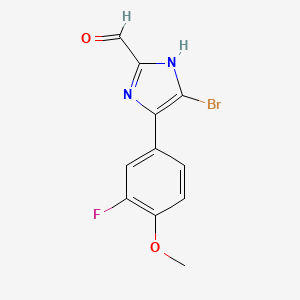
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
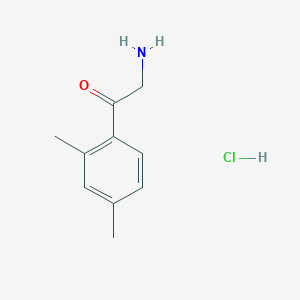
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)
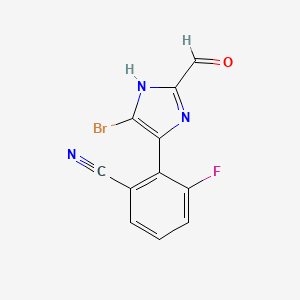
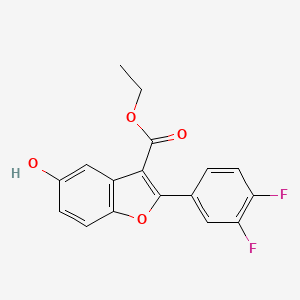
![2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13690336.png)
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)

